6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical and biological properties due to their unique structures, which include multiple nitrogen and sulfur atoms. These compounds are of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles.
Construction of the Triazole Ring: This often involves the use of azide and alkyne precursors under copper-catalyzed conditions (Click Chemistry).
Formation of the Thiadiazole Ring: This can be synthesized through the reaction of thiosemicarbazide with appropriate electrophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the tetrazole and triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic semiconductors or other electronic devices.
Mechanism of Action
The mechanism of action of 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyridines: Compounds with similar tetrazole and pyridine rings.
Triazolothiadiazoles: Compounds containing triazole and thiadiazole rings.
Thiophene Derivatives: Compounds with thiophene rings.
Uniqueness
What sets 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C12H6N8S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(tetrazolo[1,5-a]pyridin-6-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6N8S2/c1-2-8(21-5-1)10-14-15-12-20(10)16-11(22-12)7-3-4-9-13-17-18-19(9)6-7/h1-6H |
InChI Key |
ZCZLLNQDABBHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CN5C(=NN=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.